2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine
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Overview
Description
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and an ethylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Chloro Group: The chloro group can be introduced via a substitution reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
474013-73-5 |
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Molecular Formula |
C14H11ClN2S3 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-chloro-4-[5-(5-ethylsulfanylthiophen-2-yl)thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C14H11ClN2S3/c1-2-18-13-6-5-12(20-13)11-4-3-10(19-11)9-7-8-16-14(15)17-9/h3-8H,2H2,1H3 |
InChI Key |
XXGKCBKEHDILRM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(S1)C2=CC=C(S2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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